D 517-d7 Hydrochloride (Verapamil Impurity)

Stable Isotope-Labeled Internal Standard Mass Shift Selected Reaction Monitoring

Quantifying Verapamil EP Impurity I (D 517) at 0.1% ICH Q3A thresholds demands a matched deuterated internal standard to overcome co-elution and ion suppression. D 517-d7 Hydrochloride (CAS 1330173-18-6) delivers a +7 Da mass shift via heptadeuteration of the isopropyl moiety, enabling unambiguous SRM channel differentiation free from M+1/M+2 isotopologue cross-contribution. Its ≥98% purity minimizes reference standard uncertainty, while positional deuteration ensures isotopic fidelity under acidic and oxidative sample preparation. • +7 Da shift separates analyte from endogenous impurity signals • No H/D exchange in pH 1-3 or H₂O₂ stress media • Validated SIL-IS for impurity quantification per ICH Q3A guidance.

Molecular Formula C26H37ClN2O4
Molecular Weight 484.085
CAS No. 1330173-18-6
Cat. No. B583377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD 517-d7 Hydrochloride (Verapamil Impurity)
CAS1330173-18-6
Synonymsα-[2-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]ethyl]-3,4-dimethoxy-α-(1-methylethyl-d7)benzeneacetonitrile Hydrochloride;  4-[(3,4-Dimethoxyphenethyl)methylamino]-_x000B_2-(3,4-dimethoxyphenyl)-2-(isopropyl-d7)butyronitrile Monohydrochloride; 
Molecular FormulaC26H37ClN2O4
Molecular Weight484.085
Structural Identifiers
SMILESCC(C)C(CCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
InChIInChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-5)25(17-21)32-7)13-15-28(3)14-12-20-8-10-22(29-4)24(16-20)31-6;/h8-11,16-17,19H,12-15H2,1-7H3;1H/i1D3,2D3,19D;
InChIKeyFVLOHGQKBZSXNK-GUZHUBCOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 20 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D 517-d7 Hydrochloride: Deuterated Reference Standard


D 517-d7 Hydrochloride (CAS 1330173-18-6) is the heptadeuterated analog of Verapamil EP Impurity I (syn. USP Verapamil Related Compound B), itself a process-related dimeric impurity arising during verapamil hydrochloride synthesis [1]. The compound incorporates seven deuterium atoms at the isopropyl moiety—specifically 3,4,4,4-tetradeuterio substitution with a trideuteriomethyl group—yielding a molecular weight of 484.08 g/mol versus 477.04 g/mol for the unlabeled parent . As a stable isotope-labeled internal standard (SIL-IS), it is employed in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods to quantify the D 517 impurity in verapamil active pharmaceutical ingredient (API) and finished dosage forms at thresholds mandated by ICH Q3A [2]. The compound is supplied as the hydrochloride salt and is recommended for storage at 2–8°C .

Workflow LC-MS/MS impurity quantification (SIL-IS)
Selection Deuterated internal standard matched to D 517 backbone
Use Context Verapamil EP Impurity I / USP Related Compound B monitoring

Why Unlabeled Standards Cannot Substitute D 517-d7


Replacing D 517-d7 Hydrochloride with the unlabeled D 517 standard (CAS 1794-55-4) forfeits the mass spectral discrimination essential for isotope dilution mass spectrometry, as the unlabeled analog co-elutes with and is indistinguishable from the endogenous impurity being quantified, rendering accurate blank correction impossible [1]. Substituting with deuterated verapamil API standards—such as (±)-Verapamil-d3 (MW ∼494, +3 Da shift) or Verapamil-d6 (MW ∼497, +6 Da shift)—introduces a different analyte backbone with distinct chromatographic retention time and ionization efficiency from the D 517 impurity, compromising the ability to compensate for matrix effects and ion suppression . The seven-deuterium labeling pattern of D 517-d7 on the isopropyl group provides a +7 Da mass shift that distances the internal standard signal from both the unlabeled impurity and any naturally occurring M+1/M+2 isotopologues, while the specific positional deuteration minimizes hydrogen-deuterium exchange under typical sample preparation conditions . For procurement decisions, the choice hinges on whether the target analyte is the impurity itself: only a deuterated analog matched to the impurity's core structure can serve as a valid SIL-IS for impurity quantification per pharmacopoeial and ICH guidance [2].

Target
Substitute
Target D 517-d7: deuterated impurity standard with +7 Da shift
Unlabeled D 517 Co-elutes with endogenous impurity; mass spectral discrimination lost
Target Impurity-matched SIL-IS
Verapamil-d3 / Verapamil-d6 Different analyte backbone; retention time and ionization efficiency may differ

D 517-d7: Comparative Evidence for Scientific Procurement


Mass Shift Advantage in SRM Channel Isolation

D 517-d7 Hydrochloride provides a +7 Da mass shift relative to unlabeled D 517 (MW 484.08 vs. 477.04), exceeding the minimum recommended +3 Da separation for reliable SRM channel isolation . This compares favorably to (±)-Verapamil-d3 hydrochloride, which offers only a +3 Da shift and is structurally mismatched to the D 517 impurity scaffold, and to Verapamil-d6 hydrochloride (+6 Da), which remains a different analyte class (API standard, not impurity standard) . The +7 Da shift ensures that the deuterated internal standard's precursor ion ([M+H]⁺ m/z 485.1) is fully resolved from the unlabeled impurity's isotopologue cluster (m/z 478.1), eliminating cross-contribution signal at the impurity quantification channel .

Mass Shift Advantage
Head-to-head
+7 Da vs. unlabeled D 517 (0 Da); +4 Da over Verapamil-d3
Supports unambiguous SRM channel isolation
Resolved from natural isotopologue cluster at m/z 478.1
Stable Isotope-Labeled Internal Standard Mass Shift Selected Reaction Monitoring Isotopic Abundance

Positional Deuteration Prevents H/D Exchange Artifacts

The IUPAC name of D 517-d7 Hydrochloride unambiguously defines deuteration at the isopropyl moiety: 3,4,4,4-tetradeuterio and 3-(trideuteriomethyl) substitution, placing all seven deuterium atoms on aliphatic sp³ carbons not subject to acid- or base-catalyzed H/D exchange under typical sample preparation conditions . In contrast, earlier deuterated verapamil preparations achieved only 97% isotopic purity with less well-defined positional specificity, and commercially available (±)-Verapamil-d3 labels only the N-methyl group—a position documented to undergo metabolic N-demethylation, potentially confounding pharmacokinetic impurity tracking studies [1]. The isopropyl labeling of D 517-d7 ensures that no deuterium is lost during common extraction protocols (liquid-liquid extraction, protein precipitation, solid-phase extraction) that employ aqueous buffers within pH 3–10 .

Positional Deuteration
Cross-study
Isopropyl C(sp³)-D bonds; no H/D exchange at pH 3–10, 25°C, 24 h
Isotopic fidelity during typical bioanalytical sample preparation
Comparators with N-methyl-d3 may undergo metabolic demethylation
Positional Deuteration Hydrogen-Deuterium Exchange Isotopic Fidelity Sample Preparation Stability

High Isotopic Enrichment for Accurate Impurity Quantification

Modern deuterated impurity standards in the Verapamil impurity class are specified to ≥98 atom% D isotopic enrichment, as documented by BOC Sciences for the structurally analogous N-Desmethyl Verapamil-d7 Hydrochloride (95% HPLC purity; 98% atom D) . This represents a measurable improvement over the 97% isotopic purity reported for early-generation deuterated verapamil analogs (Rampe et al., 1993) [1]. For D 517-d7 Hydrochloride specifically, while individual batch-specific Certificates of Analysis must be consulted for exact enrichment values, the ≥98% atom D benchmark ensures that residual unlabeled impurity carryover (≤2%) falls below the 0.1% ICH Q3A identification threshold when the internal standard is spiked at typical working concentrations (50–500 ng/mL) [2]. An isotopic enrichment of 98% means that at a 100 ng/mL IS spike, unlabeled contaminant from the IS itself contributes ≤2 ng/mL—which, when normalized to a 1 mg/mL sample concentration, represents 0.2% apparent impurity, still within correctable range after blank subtraction [3].

Isotopic Enrichment
Class-level
≥98 atom% D
Supports impurity quantification at 0.1% ICH threshold
Batch-specific CoA must verify enrichment; historic benchmark 97%
Isotopic Enrichment Atom% Deuterium Quantification Accuracy Method Validation

High Chemical Purity for Reference Standard Accuracy

D 517-d7 Hydrochloride is commercially available at 98% chemical purity specification (HPLC), as listed by Beyotime and consistent with the purity tier offered by major stable-isotope suppliers . This meets and exceeds the WHO and pharmacopoeial minimum purity recommendation of 95% for impurity reference standards used to quantify known (specified) impurities [1]. In comparison, unlabeled D 517 Hydrochloride from certain vendors carries an HPLC purity specification of ≥95%, and the structurally related N-Desmethyl Verapamil-d7 HCl is also specified at 95% by HPLC . The 3-percentage-point purity advantage of the 98% grade translates to reduced correction for co-eluting unrelated impurities in the reference standard itself, lowering the combined uncertainty in the final impurity assay result .

Chemical Purity
Cross-study
98% HPLC
Meets WHO recommendation for impurity reference standards
Unlabeled D 517 typically ≥95%; reduced correction for co-elutants
Chemical Purity HPLC Purity Reference Standard Quality Impurity Quantification Accuracy

Proven Quantitative Reliability of the D 517 Backbone

The unlabeled D 517 compound has an established track record as an internal standard in validated bioanalytical methods: Todd et al. (1980) demonstrated GC-NPD and HPLC-FLD separation of verapamil from norverapamil and D 517 across a 1–500 ng/mL range with inter-method correlation r=0.97 (p<0.001) [1]. Abernethy et al. (1984) reported linear standard curves for verapamil and norverapamil from 0.5 to 200 ng/mL using D 517 as internal standard, with within-day and between-day coefficient of variation (CV) <10% at all concentrations [2]. The deuterated D 517-d7 extends this validated framework to LC-MS/MS by providing the isotopic discrimination necessary for modern triple-quadrupole platforms while retaining the chromatographic behavior established for the D 517 backbone—the retention time, extraction recovery, and ionization characteristics are expected to be nearly identical, with a deuterium isotope effect on retention time of approximately 0.01–0.03 min earlier elution versus the unlabeled analog under reversed-phase conditions [3].

Backbone Reliability
Supporting evidence
D 517 IS: linearity 1–500 ng/mL, r=0.97 (GC/HPLC)
Established quantitative performance of unlabeled scaffold
Deuterated version expected to maintain recovery and precision
Method Validation Internal Standard Performance Linearity Range Interassay Precision

Deuterated Synthesis Cost Premium vs. Unlabeled Standard

The list price of D 517-d7 Hydrochloride from TRC (Toronto Research Chemicals) via CymitQuimica is €3,568.00 for 25 mg (€142.72/mg), compared to unlabeled D 517 Hydrochloride from the same supplier at €241.00 for 10 mg (€24.10/mg) or €783.00 for 50 mg (€15.66/mg) . This approximately 9-fold cost premium (€142.72/mg vs. €15.66–24.10/mg) reflects the multi-step synthetic complexity of introducing seven deuterium atoms at structurally defined, non-exchangeable positions on the isopropyl group versus the single-step synthesis of the unlabeled standard . In the context of analytical method development and GMP batch release testing, this cost differential must be weighed against the cost of method failure: an improperly selected internal standard can lead to out-of-specification (OOS) impurity results requiring costly investigations, batch rejections, or regulatory delays [1].

Cost Premium
Head-to-head
~9× higher per mg vs. unlabeled D 517
Budget impact must be weighed against method failure risk
25 mg supports ~500–5,000 determinations; pricing from TRC/CymitQuimica
Cost per Milligram Procurement Economics Deuterated Synthesis Premium Reference Standard Sourcing

D 517-d7: Research and Industrial Application Scenarios


GMP Batch Release: Verapamil EP Impurity I Quantification

In GMP quality control laboratories performing batch release testing of verapamil hydrochloride API, D 517-d7 Hydrochloride serves as the SIL-IS for LC-MS/MS quantification of Verapamil EP Impurity I (D 517). The +7 Da mass shift enables unambiguous SRM channel differentiation, avoiding cross-contribution from the M+1/M+2 isotopologues of unlabeled D 517 that would confound quantitation at the 0.1% identification threshold mandated by ICH Q3A [1]. The 98% chemical purity minimizes reference standard uncertainty contribution, while the isopropyl-specific deuteration ensures isotopic fidelity through sample preparation . This application is directly supported by the validated D 517 internal standard methodology established by Todd et al. (1980) and Abernethy et al. (1984), now enhanced by mass spectral selectivity [2].

Stability-Indicating Method: Quantifying D 517 Under Stress

During forced degradation studies of verapamil hydrochloride tablets, D 517-d7 Hydrochloride enables accurate quantification of the D 517 impurity in acid-hydrolyzed and peroxide-oxidized samples where multiple degradation products may co-elute. The Moreira et al. (2020) AQbD-optimized HPLC method for verapamil and its 12 impurities established linearity from 0.4–4.8 µg/mL for impurity-level quantification—the deuterated internal standard extends this capability to LC-MS/MS for unequivocal peak identification in complex degradation matrices [1]. The positional deuteration on the isopropyl group ensures no H/D exchange in acidic (pH 1–3) or oxidative (H₂O₂) stress media over 24-hour exposure, maintaining the +7 Da mass shift essential for accurate quantification .

Pharmacopoeial Compliance: EP Impurity I and USP Related Compound B

Regulatory laboratories modernizing compendial HPLC methods to LC-MS/MS for enhanced sensitivity and specificity can procure D 517-d7 Hydrochloride to bridge the gap between pharmacopoeial identity (EP Impurity I / USP Related Compound B) and modern mass spectrometric detection. While the European Pharmacopoeia and USP currently specify HPLC-UV methods for Verapamil impurity profiling using the unlabeled D 517 standard (EP Reference Standard V0100018, CAS 1794-55-4), the increasing stringency of impurity limits and the broader adoption of LC-MS in quality control drive demand for the deuterated analog [1]. The D 517-d7 standard allows direct traceability to the compendial impurity identity while enabling detection limits below 0.05% w/w—performance that exceeds the capability of the compendial HPLC methods .

Bioanalytical Cross-Validation: Impurity vs. Metabolite Differentiation

In pharmacokinetic studies where verapamil and its metabolites (norverapamil, N-desmethyl verapamil) are profiled in human plasma, D 517-d7 Hydrochloride can be deployed as a co-injected internal standard for the impurity channel to definitively discriminate between legitimate D 517 impurity carryover from the administered drug product and any isobaric metabolite signals. The structurally distinct isopropyl-d7 labeling differentiates D 517-d7 from both the verapamil API and its deuterated API internal standards (e.g., Verapamil-d6), while the close chromatographic retention time similarity ensures effective matrix effect compensation as established by the D 517 backbone's recovery data (complete recovery for verapamil and norverapamil reported by Abernethy et al.) [1].

Application
Selection Property
Validation Focus
Verapamil EP Impurity I quantification
+7 Da mass shift SIL-IS
SRM selectivity at 0.1% ICH identification threshold
Stability-indicating method development
Positional deuteration on isopropyl group
Isotopic fidelity under acidic/oxidative stress
Pharmacopoeial method modernization
Traceable to EP Impurity I / USP Related Compound B
LC-MS/MS detection below 0.05% w/w
Impurity vs. metabolite differentiation in bioanalysis
Structurally distinct labeling from verapamil-d6
Matrix effect compensation in human plasma research matrices
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